molecular formula C14H18N2O3S B4416951 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole

Cat. No.: B4416951
M. Wt: 294.37 g/mol
InChI Key: HRUFZKQDGLOYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, with a tert-butyl and methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-tert-butyl-4-methoxyphenol and imidazole.

    Sulfonylation: The phenol is first sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with imidazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole
  • 1-[(3-tert-butylphenyl)sulfonyl]-1H-imidazole
  • 1-[(3-tert-butyl-4-hydroxyphenyl)sulfonyl]-1H-imidazole

Uniqueness

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole is unique due to the presence of both tert-butyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)12-9-11(5-6-13(12)19-4)20(17,18)16-8-7-15-10-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUFZKQDGLOYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole
Reactant of Route 3
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole
Reactant of Route 5
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole
Reactant of Route 6
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.